

# An In-depth Technical Guide on the Physicochemical Properties of 3-Propylphenol

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## Compound of Interest

Compound Name: **3-Propylphenol**

Cat. No.: **B1220475**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Propylphenol** (CAS 621-27-2). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

## Introduction

**3-Propylphenol**, also known as m-propylphenol, is an organic compound belonging to the alkylphenol family. It consists of a phenol ring substituted with a propyl group at the meta (3-) position. This structure imparts specific physicochemical characteristics that are crucial for its application and behavior in various chemical and biological systems. It is recognized for its role as a synergistic component in artificial odor baits for insects like the tsetse fly and is also a subject of interest in medicinal chemistry due to the biological activities associated with alkylphenols. A thorough understanding of its properties is fundamental for its synthesis, handling, and application in research and development.

## Physicochemical Properties

The physicochemical properties of **3-Propylphenol** are summarized in the tables below. These properties are critical for predicting its behavior, including solubility, lipophilicity, and volatility.

Table 1: Core Physical and Chemical Properties of **3-Propylphenol**

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	[1][2]
Molecular Weight	136.19 g/mol	[1][3]
CAS Number	621-27-2	[2]
Appearance	Colorless to pale yellow liquid	[4]
Melting Point	26 °C	[1][2][5][6]
Boiling Point	228 - 231 °C (at 760 mmHg)	[1][2][5][6][7]
Density	1.0 ± 0.1 g/cm <sup>3</sup>	[1]
Refractive Index	1.525	[2]
Vapor Pressure	0.045 mmHg at 25 °C (estimated)	[5][6]
Flash Point	108.8 °C (228 °F) (estimated, closed cup)	[5][6]
pKa	10.07 ± 0.10 (Predicted)	[7]

Table 2: Solubility and Partitioning Behavior of **3-Propylphenol**

Property	Value	Reference(s)
Water Solubility	832.8 mg/L at 25 °C (estimated)	[5][6]
LogP (o/w)	2.9 - 3.062 (estimated)	[3][5][6][8]
Solubility in Organic Solvents	Soluble in alcohol, methanol, ethanol, isopropanol	[5][6][8]

Table 3: Spectroscopic Data Summary for **3-Propylphenol**

Spectroscopy Type	Key Data Points	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	~7.1-6.7 (m, Ar-H), ~4.7 (-OH), 2.53 (t, Alkyl-H), 1.62 (m, Alkyl-H), 0.93 (t, Alkyl-H)	[9]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	155.3, 144.5 (Ar-C, Substituted); 129.5, 121.3, 116.0, 113.1 (Ar-C, Unsubstituted); 38.1, 24.5, 13.9 (Alkyl-C)	[9]
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ) peak corresponding to its molecular weight.	[10]
Infrared (IR)	Characteristic peaks for O-H and C-H (aromatic and aliphatic) stretching.	

## Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

A practical, large-scale synthesis of **3-propylphenol** can be achieved from commercially available 3-hydroxybenzaldehyde.[11]

- Step 1: Wittig Reaction
  - Prepare a suspension of ethyl(triphenyl)phosphonium bromide in a suitable solvent like tetrahydrofuran (THF).
  - Add a strong base, such as n-butyllithium, at a low temperature (e.g., 0 °C) to generate the ylide.
  - Add 3-hydroxybenzaldehyde to the ylide solution and allow the mixture to warm to room temperature and stir overnight.

- Work up the reaction mixture by adding water and extracting with an organic solvent (e.g., diethyl ether).
- Purify the resulting 3-(prop-1-enyl)phenol intermediate by column chromatography.
- Step 2: Hydrogenation
  - Dissolve the 3-(prop-1-enyl)phenol intermediate in a solvent such as ethanol or THF.
  - Add a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C).
  - Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a hydrogenation apparatus) and stir at room temperature overnight.
  - Filter the reaction mixture through Celite to remove the catalyst.
  - Evaporate the solvent under reduced pressure to yield **3-propylphenol**.

The shake-flask method is the gold standard for experimentally determining LogP.[\[1\]](#)[\[12\]](#)

- Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer solution. This pre-equilibration of the two phases is critical.
- Dissolution: Accurately weigh a small amount of **3-propylphenol** and dissolve it in the n-octanol-saturated buffer or buffer-saturated n-octanol. The initial concentration should be known.
- Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel or vial. The ratio of the volumes of the two phases should be optimized based on the expected LogP value.[\[12\]](#)
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.
- Phase Separation: Allow the mixture to stand undisturbed until the two phases (aqueous and organic) are clearly separated. Centrifugation can be used to break up any emulsions.

- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of **3-propylphenol** in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the LogP value using the formula:  $\text{LogP} = \log_{10} ([\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}])$

The pKa of a phenolic compound can be determined using spectrophotometric or potentiometric titration.

- Spectrophotometric Method[13][14]
  - Solution Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of **3-propylphenol** (e.g., pH 8 to 12).
  - Prepare a stock solution of **3-propylphenol** in a suitable solvent (e.g., methanol or ethanol).
  - Add a small, constant volume of the **3-propylphenol** stock solution to each buffer solution to create a set of test solutions.
  - Spectral Measurement: Measure the UV-Vis absorbance spectrum for each test solution. The deprotonated phenoxide form will have a different absorbance maximum compared to the protonated phenol form.
  - Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between the two forms is maximal) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.

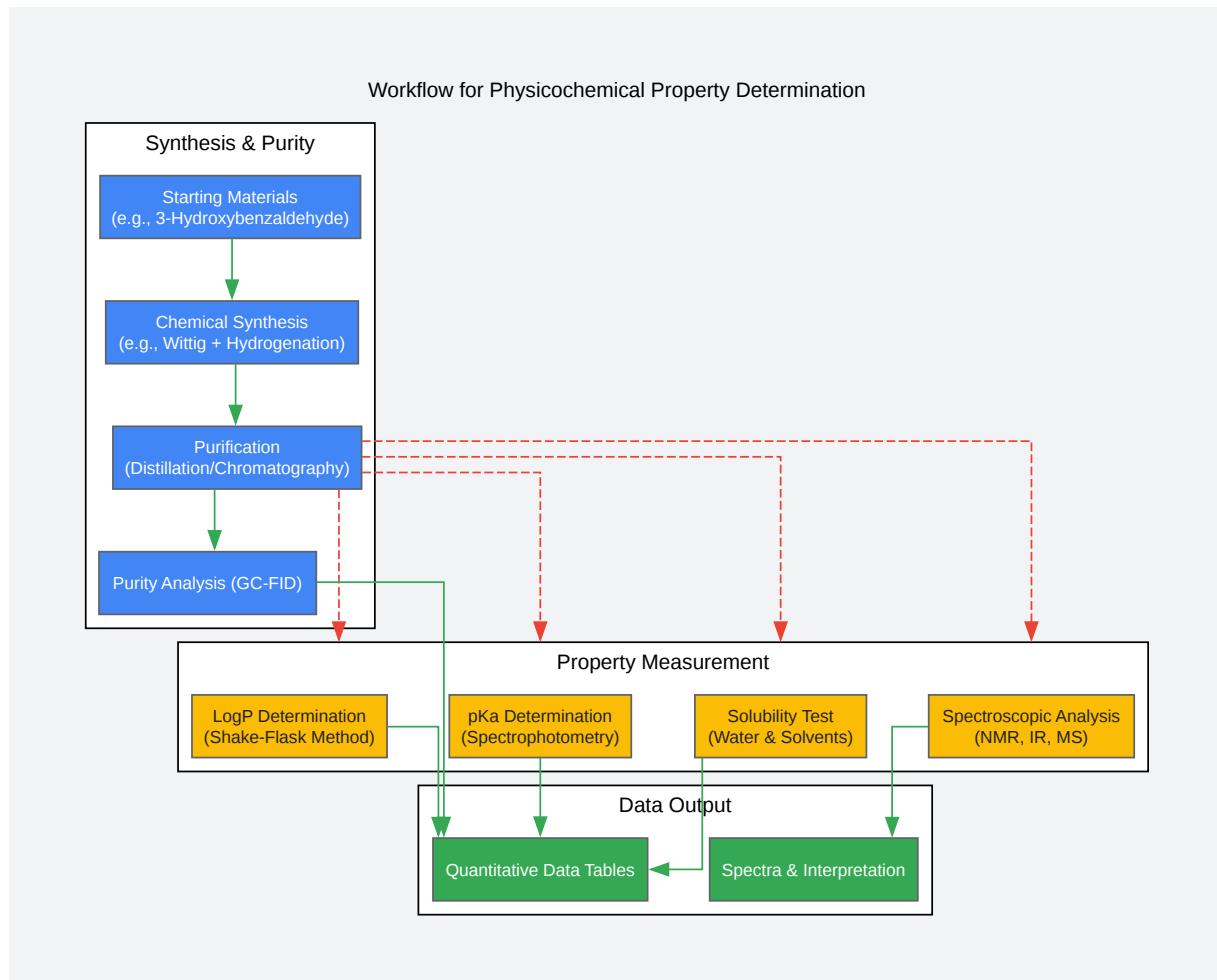
Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of alkylphenols.[15][16]

- Sample Preparation: Prepare a dilute solution of the **3-propylphenol** sample in a suitable volatile solvent, such as dichloromethane or toluene.

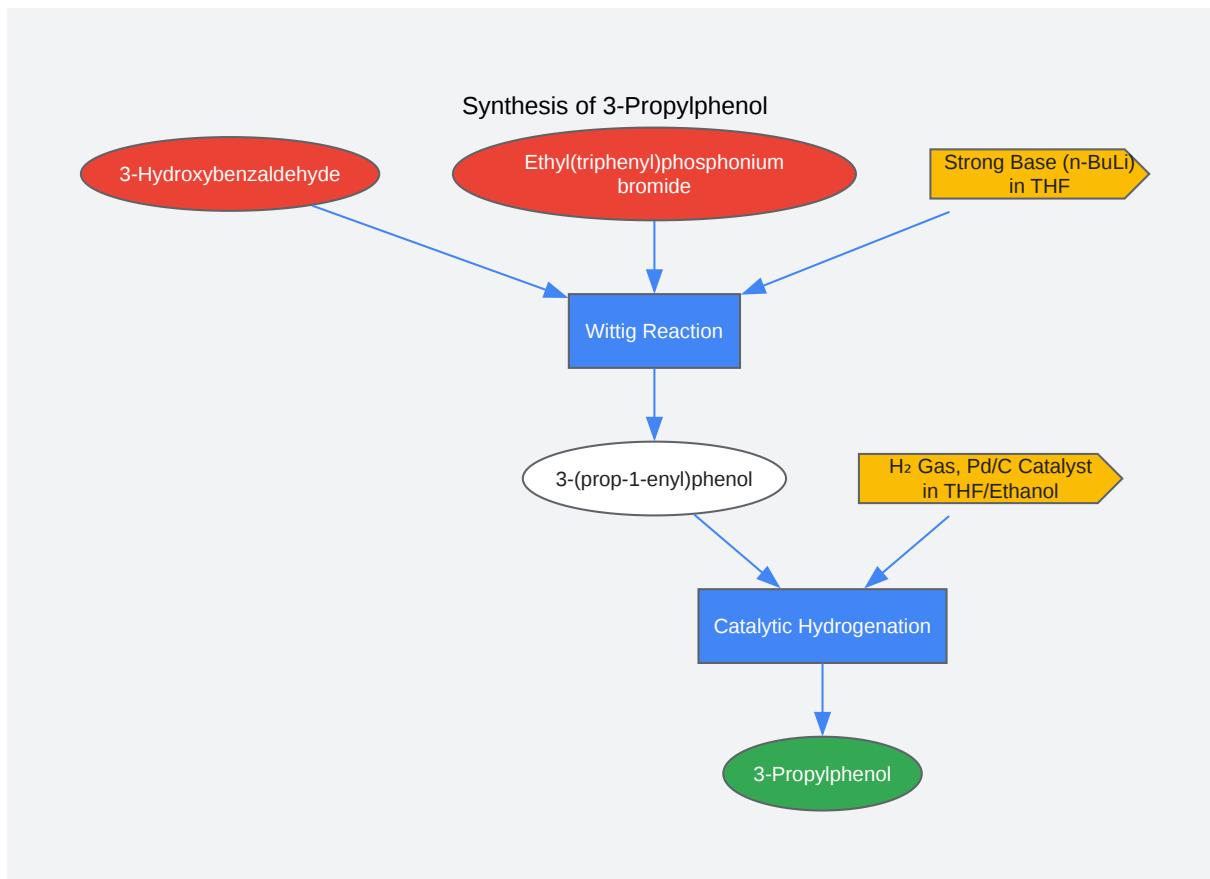
- Internal Standard: Add a known amount of an internal standard (a compound not present in the sample with a distinct retention time) to the sample solution for accurate quantification.
- Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and an FID detector.
- Chromatographic Conditions:
  - Injector Temperature: Typically 250 °C.
  - Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
  - Carrier Gas: Helium or Nitrogen at a constant flow rate.
  - Detector Temperature: Typically 300 °C.
- Injection and Analysis: Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC.
- Data Processing: The resulting chromatogram will show peaks corresponding to **3-propylphenol** and any impurities. Purity is determined by calculating the relative peak area of **3-propylphenol** compared to the total area of all peaks.

## Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to **3-Propylphenol**.

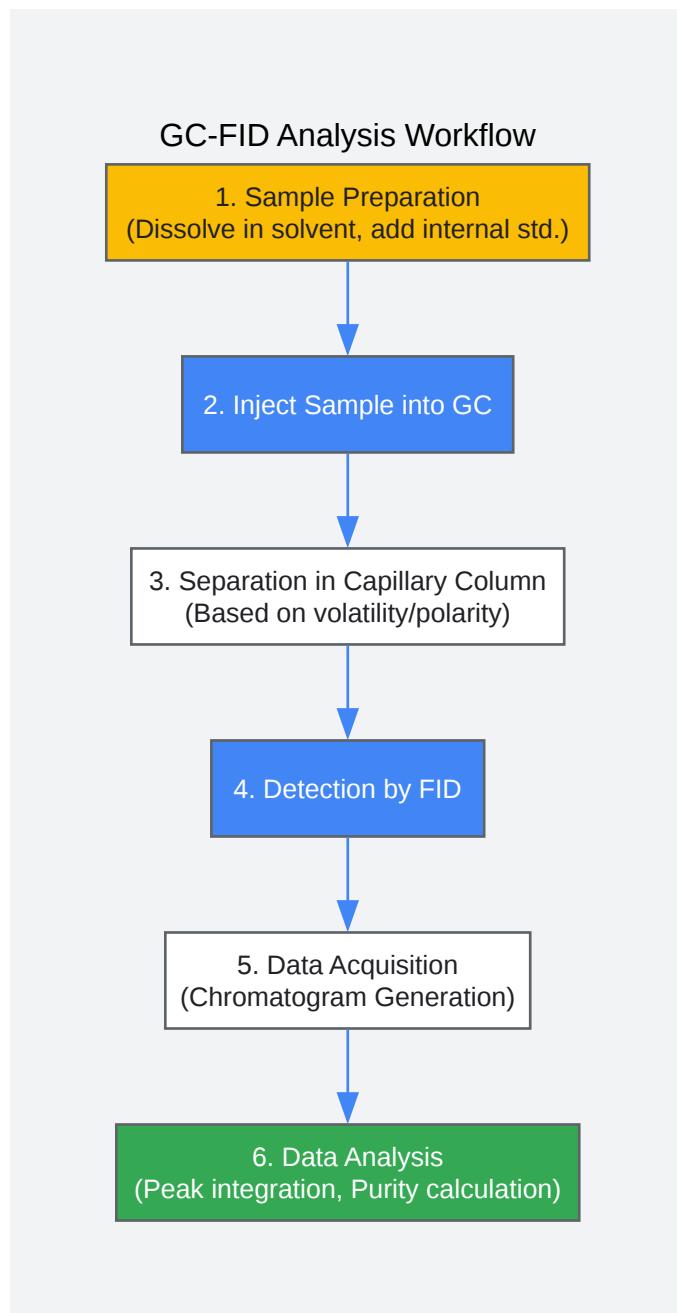
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Caption: General workflow for the synthesis, purification, and physicochemical characterization of **3-Propylphenol**.



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Caption: Reaction pathway for the two-step synthesis of **3-Propylphenol** from 3-hydroxybenzaldehyde.



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Caption: Step-by-step workflow for the purity analysis of **3-Propylphenol** using Gas Chromatography (GC-FID).

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)